N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Properties
Molecular Formula |
C18H20ClN3O |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c1-21(17-8-4-5-11-20-17)14-9-12-22(13-10-14)18(23)15-6-2-3-7-16(15)19/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
BXHRZXZAUXDFEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the 2-chlorobenzoyl group: This step involves the acylation of the piperidine ring with 2-chlorobenzoyl chloride under suitable conditions.
Attachment of the pyridin-2-amine moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with pyridin-2-amine.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring and the pyridine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Has antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
